REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C([Mg]Cl)(C)C.[O:14]1[CH2:19][CH2:18][CH:17]([CH:20]=[O:21])[CH2:16][CH2:15]1>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:20]([CH:17]2[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)[OH:21])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.98 mL
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h at −20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 0° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1M NH4Cl (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from DCM-diisopropyl ether (1:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 90 mmol | |
AMOUNT: MASS | 24.32 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |